molecular formula C10H14N2O2 B13541825 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B13541825
M. Wt: 194.23 g/mol
InChI Key: CXOQURXHSLROJS-UHFFFAOYSA-N
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Description

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H14N2O2. This compound features a cyclopropane ring attached to a carboxylic acid group and a pyrazole ring substituted with an ethyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropane-1-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted or functionalized derivatives of the original compound .

Scientific Research Applications

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-(1-Methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid: This compound has a similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.

    1-(1-Ethyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide: This compound features a carboxamide group instead of a carboxylic acid group.

    1-(1-Ethyl-1H-pyrazol-4-yl)cyclopropane-1-methanol: This compound has a hydroxymethyl group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-2-12-7-8(6-11-12)5-10(3-4-10)9(13)14/h6-7H,2-5H2,1H3,(H,13,14)

InChI Key

CXOQURXHSLROJS-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2(CC2)C(=O)O

Origin of Product

United States

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